molecular formula C30H46N4O16 B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

Numéro de catalogue: B1663573
Numéro CAS: 11089-65-9
Poids moléculaire: 718.7 g/mol
Clé InChI: ZHSGGJXRNHWHRS-VIDYELAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tunicamycin is a nucleoside antibiotic that inhibits N-linked protein glycosylation by targeting the enzyme UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT). This enzyme catalyzes the first step in the synthesis of the lipid-linked oligosaccharide precursor required for N-glycosylation, a critical post-translational modification in eukaryotes and prokaryotes . Structurally, this compound consists of a uracil moiety, an N-acetylglucosamine (GlcNAc) residue, and a unique 11-carbon dialdose sugar linked to a fatty acyl chain (Figure 1). Its mechanism involves competitive inhibition of GPT by mimicking the natural substrates UDP-GlcNAc and dolichol phosphate (Dol-P), thereby blocking the transfer of GlcNAc-1-phosphate to Dol-P .

This compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antiviral properties by disrupting viral glycoprotein maturation . However, its eukaryotic toxicity—primarily due to endoplasmic reticulum (ER) stress-induced apoptosis—limits therapeutic applications . Recent studies focus on structural modifications to reduce off-target effects while retaining bioactivity .

Propriétés

Numéro CAS

11089-65-9

Formule moléculaire

C30H46N4O16

Poids moléculaire

718.7 g/mol

Nom IUPAC

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

Clé InChI

ZHSGGJXRNHWHRS-VIDYELAYSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

SMILES isomérique

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

SMILES canonique

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Synonymes

tunicamycin B2

Origine du produit

United States

Méthodes De Préparation

Microbial Cultivation

The industrial-scale production of tunicamycin primarily relies on submerged aerobic fermentation of Streptomyces chartreusis NRRL 3882. The process utilizes a nutrient-rich medium containing glucose (40 g/L), soybean meal (20 g/L), and calcium carbonate (5 g/L), maintained at 30°C with constant aeration (1.0 vvm) and agitation (250 rpm). After 48 hours of fermentation, the broth reaches peak this compound titers of 120–150 mg/L, with approximately 60% of the product retained in the mycelial mass.

Extraction and Initial Purification

The recovery process begins with broth acidification to pH 3.0 using hydrochloric acid, followed by dual-solvent extraction:

  • n-Butanol extraction : Removes hydrophobic contaminants while preserving this compound solubility (partition coefficient K = 8.2 at pH 3.0)
  • Acetone precipitation : Achieves 85–90% recovery through sequential additions of 5:1 acetone:methanol (v/v)

Critical parameters for optimal recovery include:

  • Temperature maintenance at 5°C during precipitation
  • Countercurrent extraction with ethyl acetate to remove co-produced antibiotic A-23187
  • pH cycling between 3.0 (for contaminant removal) and 8.0 (for this compound stabilization)

Chromatographic Separation

Final purification employs a three-stage chromatographic process:

Stage Matrix Eluent Purity (%) Recovery (%)
1 Diaion HP-20 MeOH:H₂O (2:1) 65 92
2 Silica-C18 MeOH:H₂O (4:1) 88 78
3 Reverse-phase HPLC ACN:NH₄OAc (65:35) 99.5 62

This sequence effectively separates this compound variants (A–V) while removing residual pigments and salts.

Biosynthetic Pathways

Genetic and Enzymatic Framework

The tun gene cluster in Streptomyces chartreusis spans 42 kb and encodes 23 biosynthetic enzymes. Key components include:

  • TunA : A polyketide synthase responsible for unsaturated fatty acid biosynthesis
  • TunB : UDP-GlcNAc transferase forming the α,β-1'',11' glycosidic linkage
  • TunC : N-acetyltransferase regulating sugar moiety modifications

Isotopic labeling studies using ¹³C-glucose demonstrated direct incorporation into both the tunicaminyl (C-11') and GlcNAc (C-1'') positions, confirming UDP-GlcNAc as the sole precursor for both moieties.

Pathway Engineering

Recent metabolic engineering efforts have enhanced this compound yields through:

  • Overexpression of tunR regulatory gene (2.3-fold increase)
  • Knockout of competing pathway tarJ (45% yield improvement)
  • Fed-batch supplementation with N-acetylglucosamine (1.5 g/L daily addition)

Chemical Synthesis Approaches

D-Galactal-Derived Synthesis

The most efficient route (15 steps, 33% overall yield) begins with D-galactal acetonide:

Key transformations :

  • Azidonitration of galactal derivative (75% yield, α:β = 4:1)
  • Büchner–Curtius–Schlotterbeck reaction for undecose formation
  • Stereoselective glycosylation using Schmidt conditions

Process improvements :

  • One-pot protection/deprotection sequences reduce step count
  • Microwave-assisted glycosylation (80°C, 10 min vs 24 h conventional)
  • Flow chemistry implementation for nitrate ester formation

Mukaiyama Aldol Strategy

An alternative 22-step synthesis achieves 18% overall yield through:

  • Furan oxidation to construct the undecose skeleton
    --Sigmatropic cyanate rearrangement
  • Late-stage introduction of uracil moiety

Comparative analysis :

Parameter Galactal Route Aldol Route
Steps 15 22
Overall Yield 33% 18%
Key Step BCS Reaction Aldol Condensation
Scalability Gram-scale demonstrated Milligram-scale

Purification and Characterization

Advanced Chromatographic Techniques

Modern purification leverages orthogonal separation methods:

Hydrophilic Interaction Chromatography (HILIC)

  • Column: ZIC-HILIC (150 × 4.6 mm, 5 μm)
  • Mobile phase: ACN/H₂O (75:25) with 10 mM NH₄OAc
  • Retention order: this compound V > D > C > B > A

Ion Mobility Spectrometry

  • Drift time differentiation of variants (Δ = 0.8–1.2 ms)
  • Resolving power (Rp) = 60–75 for critical pairs

Spectroscopic Characterization

Comprehensive profiling combines:

  • HRMS : m/z 897.3421 [M+Na]+ (calc. 897.3418)
  • ¹³C NMR : Characteristic signals at δ 165.3 (C=O), 104.8 (C-1')
  • IR : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O)

Applications in Biochemical Research

The development of efficient preparation methods has enabled:

  • DPAGT1 inhibitor discovery : TN-TMPA analogue (IC₅₀ = 38 nM) showing 240-fold selectivity over other phosphotransferases
  • Protein misfolding studies : Use of ¹⁴C-labeled this compound for ER stress tracking
  • Anticancer agent development : Cytostatic effects at 50 nM concentrations in MDA-MB-231 cells

Analyse Des Réactions Chimiques

Biosynthetic Radical Coupling

The biosynthesis of tunicamycin involves radical-mediated C–C bond formation between uridine and a UDP-6’-deoxy-5,6-ene-GalNAc intermediate. Key steps include:

  • TunA-catalyzed dehydration : Converts UDP-GlcNAc to UDP-6’-deoxy-5,6-ene-GlcNAc via sequential hydride abstraction and β-elimination .

  • TunF-mediated epimerization : Converts UDP-6’-deoxy-5,6-ene-GlcNAc to UDP-6’-deoxy-5,6-ene-GalNAc, enabling stereochemical compatibility .

  • Radical coupling (TunB/M) : SAM-generated 5’-ribosyl radical on uridine reacts with the allylic double bond of UDP-6’-deoxy-5,6-ene-GalNAc, forming the tunicamine core .

Suami’s Approach (1985)

  • Key reaction : Henry reaction between 5-deoxy-5-nitro-D-ribose derivative and aldehyde to form the C5’–C6’ bond .

  • Glycosylation : Bis(trimethylsilyloxy)pyrimidine with SnCl₄ introduces the uracil moiety .

Myers’ Aldol-Glycosylation Route (2004)

  • Mukaiyama aldol reaction : Achieves C5’–C6’ bond formation with 13:1 diastereoselectivity .

  • Au-catalyzed glycosylation : Introduces GlcNAc via Ph₃PAuNTf₂ catalysis (toluene, RT) .

Selective Hydrogenation Reactions

Catalytic hydrogenation modifies this compound’s conjugated double bonds, reducing toxicity while retaining bioactivity :

Catalyst Conditions Selectivity Product
Pd/CMeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ reductionTun-R1 (mono-H₂)
Rh/Al₂O₃MeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ + uridyl Δ⁵⁻⁶ reductionTun-R2 (di-H₂)
  • Evidence :

    • NMR : Loss of H2′′′/H3′′′ signals (6.85/5.95 ppm) confirms N-acyl reduction .

    • MALDI-TOF MS : Tun-R1 ([M+H]⁺ = 868.4) and Tun-R2 ([M+H]⁺ = 870.4) .

Glycosylation and Functionalization

  • Trehalose-type glycosylation : Au-catalyzed coupling of 2-azidoglucosyl alkynylbenzoate with tunicamine derivatives achieves β-1,1-glycosidic bonds .

  • Fatty acyl attachment : TunC ligates metabolic fatty acids (e.g., C₁₄–C₁₆) to the tunicamine amine via acyl-ACP intermediates .

Stability and Degradation

  • Base sensitivity : Hydrogenated uridyl rings (e.g., Tun-R2) undergo rapid base-catalyzed ring opening .

  • Acid hydrolysis : Cleaves glycosidic bonds at pH < 3, yielding uracil, GlcNAc, and tunicamine fragments .

Synthetic Analogues and Modifications

  • C5’ stereoisomers : TN-5’ epi-tunicamycin shows altered DPAGT1 inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for natural this compound V) .

  • TMPA analogue : Displays 12.5-fold higher DPAGT1 selectivity and cytostatic activity against triple-negative breast cancer .

Applications De Recherche Scientifique

Head and Neck Cancer

Research indicates that tunicamycin significantly inhibits tumorigenesis in head and neck squamous cell carcinoma (HNSCC). TM treatment reduced cell proliferation, colony formation, and tumorsphere formation in vitro, while also suppressing tumor growth in vivo. The study demonstrated that this compound induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for HNSCC patients .

Breast Cancer

This compound has shown promise in breast cancer therapy by inhibiting cell growth and promoting apoptosis. In vitro studies revealed that TM treatment led to significant growth inhibition and induced apoptosis in breast cancer cell lines (MCF-7 and SKBR-3). Mechanistic studies indicated that TM affects the Akt/NF-κB signaling pathways, enhancing its antitumor efficacy. In vivo experiments further supported these findings by demonstrating prolonged survival in tumor-bearing mice treated with TM .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound effectively inhibited cell growth and migration. It was found to induce apoptosis through mitochondrial pathways and significantly downregulated cyclins associated with cell cycle progression. The treatment also decreased expression levels of metastasis-related proteins, indicating its potential as an effective therapeutic agent against NSCLC .

Comprehensive Data Table

Cancer Type Mechanism In Vitro Findings In Vivo Findings
Head and Neck CancerInduces ER stress; inhibits EGFR signalingReduced proliferation, colony formationSuppressed tumor growth
Breast CancerInhibits Akt/NF-κB pathways; promotes apoptosisGrowth inhibition; increased apoptosisProlonged survival in tumor-bearing mice
Non-Small Cell Lung CancerInduces apoptosis via mitochondrial pathwaysInhibited cell growth; reduced migrationSignificant tumor growth inhibition

Case Study 1: Head and Neck Cancer

A study focused on HNSCC revealed that this compound treatment led to a marked reduction in cancer stem cell markers such as CD44 and Bmi-1 while increasing ER stress markers like BIP and calnexin. This suggests that TM not only inhibits tumor growth but may also target cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Breast Cancer

In another study involving MCF-7 breast cancer cells, this compound was shown to significantly arrest the cell cycle at the G1/G2 phase while inducing apoptosis. The mechanistic analysis highlighted the downregulation of Akt and NF-κB proteins as critical factors contributing to TM's therapeutic effects .

Case Study 3: Non-Small Cell Lung Cancer

Research on A549 NSCLC cells demonstrated that this compound could significantly suppress cell viability and aggressiveness while promoting apoptotic signaling pathways. These findings underscore TM's potential as a therapeutic agent for lung cancer treatments .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs of Tunicamycin

This compound exists as a family of analogs differing in fatty acyl chain length and saturation. Key variants include:

Compound Structural Features Mechanism Biological Activity Toxicity Key Studies
This compound I C15 iso-branched acyl chain GPT inhibition via UDP-GlcNAc/Dol-P mimicry Antibacterial (MIC: 0.1–1 µg/mL for S. aureus); antiviral (HCV, CSFV inhibition) High eukaryotic toxicity (IC50: 10 nM in MCF-7 cells) MS/MS fragmentation analysis
This compound V C17 iso-branched acyl chain Same as above Enhanced antibacterial potency compared to this compound I Similar toxicity profile Total synthesis via Au-catalyzed glycosylation
This compound VII C19 iso-branched acyl chain Same as above Reduced solubility but retained activity against Mycobacterium marinum Moderate toxicity in zebrafish models Marine genome mining

Key Insight : Longer acyl chains (e.g., this compound VII) correlate with reduced solubility but maintained bioactivity, suggesting lipid chain engineering as a strategy for optimization .

Modified this compound Derivatives

To mitigate toxicity, semi-synthetic derivatives have been developed:

Compound Modification Mechanism Biological Activity Toxicity Key Studies
TunR1 Hydrogenation of uridyl double bond Selective inhibition of bacterial MraY over GPT Synergy with β-lactams (4–8-fold MIC reduction for MRSA) 10-fold lower cytotoxicity in HEK293 cells Catalytic hydrogenation
TunR2 N-acyl group replacement with shorter chains Enhanced target specificity for MraY Potent anti-TB activity (M. marinum zebrafish model, 80% survival at 1 µM) Low in vivo toxicity Zebrafish infection model

Key Insight : Reducing eukaryotic toxicity while retaining antibacterial efficacy is achievable through selective hydrogenation or acyl chain truncation .

Mechanistically Related Compounds

2.3.1 Quinovosamycins
  • Structure: Replace GlcNAc with N-acetylquinovosamine .
  • Activity: Broader-spectrum antibacterial action, including Gram-negative pathogens (Pseudomonas aeruginosa).
  • Limitation : Retains ER stress-inducing effects, limiting therapeutic use .
2.3.2 Iminosugars (e.g., Castanospermine)
  • Structure : Glucose analogs with nitrogen replacing the ring oxygen.
  • Mechanism : Inhibit α-glucosidases, disrupting viral glycoprotein maturation.
  • Comparison : Lower toxicity than this compound but weaker antiviral potency (IC50: 50 µM vs. 10 nM for HCV) .

Cross-Resistance and Synergy

  • Cross-Resistance : this compound pre-exposure induces resistance to erythromycin, ampicillin, and meropenem in S. aureus, likely via increased membrane permeability .
  • Synergy : TunR1 and β-lactams show additive effects against methicillin-resistant S. aureus (MRSA), suggesting modified tunicamycins can bypass resistance mechanisms .

Q & A

Q. What experimental models are most appropriate for studying Tunicamycin-induced endoplasmic reticulum (ER) stress, and how are they optimized?

this compound is widely used to induce ER stress by inhibiting N-linked glycosylation via blocking UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT) . Common models include mammalian cell lines (e.g., RAW264.7 macrophages, HEK293, HeLa) and primary cells. Optimization involves titrating concentrations (e.g., 0.1–5 µg/ml) and exposure times (2–24 hours) to balance stress induction without excessive cytotoxicity . Pre-treating cells with this compound before secondary stimuli (e.g., LPS in RAW264.7 cells) is a validated approach to study synergistic effects . Always include viability assays (MTT, trypan blue) and stress markers (GRP78, CHOP) to confirm model suitability.

Q. How do researchers validate the specificity of this compound’s glycosylation inhibition in complex biological systems?

this compound’s specificity for GPT can be confirmed using orthogonal methods:

  • Western blotting : Monitor shifts in glycoprotein molecular weights (e.g., PDIA3, LAMP1) due to glycosylation loss .
  • Lectin staining : Use concanavalin A or wheat germ agglutinin to detect glycan truncation .
  • Rescue experiments : Co-administer glycosylation intermediates (e.g., dolichol phosphate) to reverse this compound’s effects .
    Control experiments with other ER stress inducers (e.g., thapsigargin for calcium dysregulation) help distinguish GPT-specific outcomes .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in apoptosis versus autophagy regulation?

this compound’s dual role in apoptosis and autophagy arises from cell type-specific responses and crosstalk between ER stress pathways. For example:

  • In cancer cells, prolonged this compound exposure (>12 hours) often activates PERK-CHOP apoptosis pathways, while shorter exposures may trigger protective autophagy via IRE1-XBP1 .
  • Methodological solutions :
    • Time-course experiments : Map temporal activation of apoptosis (cleaved caspase-3) versus autophagy markers (LC3-II, p62) .
    • Knockdown/knockout models : Use siRNA or CRISPR to silence autophagy genes (e.g., ATG5) to isolate apoptosis mechanisms .
    • Dose-response analysis : Low doses (0.1–1 µg/ml) may favor autophagy, while higher doses (≥2 µg/ml) drive apoptosis .
      Contradictions should be contextualized in discussion sections by comparing cell lines, dosing, and downstream pathway interactions .

Q. What strategies are recommended for elucidating this compound’s off-target effects in transcriptomic or proteomic studies?

this compound’s secondary effects on non-glycosylated proteins (e.g., membrane receptors, secreted cytokines) complicate omics data interpretation. Mitigation strategies include:

  • Multi-omics integration : Pair RNA-seq with glycoproteomics to distinguish direct glycosylation inhibition from downstream transcriptional changes .
  • Pharmacological controls : Compare results with other GPT inhibitors (e.g., 2-deoxyglucose) or genetic GPT knockdown .
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to identify ER stress-independent pathways (e.g., oxidative phosphorylation) that may reflect off-target activity .
    Always report batch-to-batch variability in this compound purity (>95% by HPLC is ideal) and solvent effects (methanol vs. DMSO) .

Q. How can researchers leverage this compound’s biosynthetic gene clusters (e.g., tunA–tunL) to engineer analogs with selective bioactivity?

The tun cluster encodes enzymes like TunB, a radical SAM protein critical for carbon-carbon bond formation in this compound’s core structure . Advanced approaches include:

  • Heterologous expression : Introduce tun genes into Streptomyces hosts to produce novel analogs via combinatorial biosynthesis .
  • Structure-activity relationship (SAR) studies : Modify the tunicaminyl uracil core or lipid tail to reduce cytotoxicity while retaining glycosylation inhibition .
  • Cryo-EM/X-ray crystallography : Resolve GPT-Tunicamycin binding sites to guide rational analog design .
    Collaborate with synthetic biology and structural biochemistry teams to validate analog specificity and scalability .

Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects on cell viability?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound ± autophagy inhibitors) .
  • Survival analysis : For animal studies, use Kaplan-Meier plots and log-rank tests to assess toxicity thresholds .
    Report confidence intervals and avoid overinterpreting "significant" differences without pre-specified p-value thresholds (e.g., p < 0.05) .

Q. How should researchers present conflicting data on this compound’s anti-angiogenic effects in manuscripts?

  • Transparent reporting : Clearly state experimental variables (e.g., endothelial cell type, Matrigel assay conditions) that may explain discrepancies .
  • Meta-analysis : Compare findings with prior studies in a table, highlighting methodological differences (e.g., hypoxia vs. normoxia) .
  • Mechanistic hypotheses : Propose follow-up experiments (e.g., VEGF secretion assays) to resolve contradictions .
    Avoid dismissing contradictory data; instead, frame them as opportunities for deeper investigation .

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